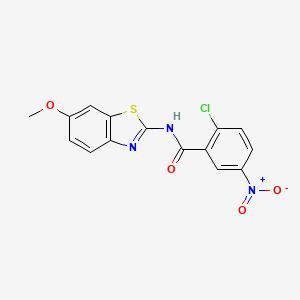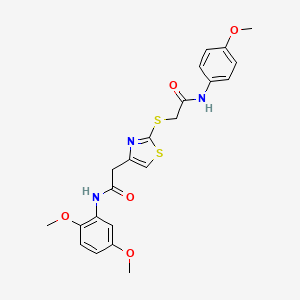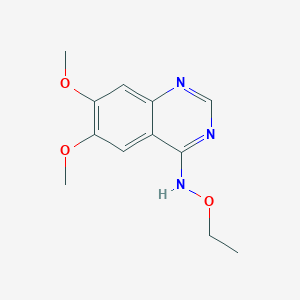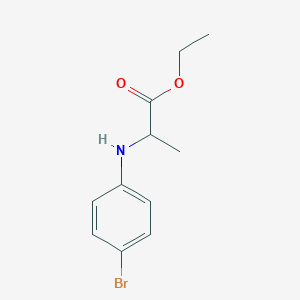![molecular formula C11H26N2OSi B2592374 4-[(Tert-butyldimethylsilyl)oxy]piperidin-1-amine CAS No. 2171916-13-3](/img/structure/B2592374.png)
4-[(Tert-butyldimethylsilyl)oxy]piperidin-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-[(Tert-butyldimethylsilyl)oxy]piperidin-1-amine” is a chemical compound with the molecular weight of 230.43 . It is used as a reactant for the synthesis of various racemic and biotinylation of azamacrocycles .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of silyl chlorides with alcohols in the presence of N-methylimidazole . The reaction is significantly accelerated by the addition of iodine .Molecular Structure Analysis
The InChI code for this compound is1S/C11H26N2OSi/c1-11(2,3)15(4,5)14-10-6-8-13(12)9-7-10/h10H,6-9,12H2,1-5H3 . This indicates the molecular structure of the compound. Chemical Reactions Analysis
The tert-butyldimethylsilyloxy group is highly stable and holds promise for applications in chemical reactions . It is used as an important reagent in the total synthesis of various compounds .Physical And Chemical Properties Analysis
This compound has a molecular weight of 230.43 . The physical form of this compound is liquid .Wissenschaftliche Forschungsanwendungen
Synthesis of N-Heterocycles
Chiral sulfinamides, notably tert-butanesulfinamide, are prominent chiral auxiliaries in the stereoselective synthesis of amines and their derivatives. This approach provides access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, significant for natural products and therapeutic compounds. The methodology has been crucial for asymmetric N-heterocycle synthesis via sulfinimines, highlighting its importance in creating compounds with potential therapeutic applications (Philip et al., 2020).
Catalysis in Organic Synthesis
Recyclable copper catalyst systems have facilitated C-N bond-forming cross-coupling reactions, employing amines, including piperidine, with aryl halides and arylboronic acids. This catalytic approach has been pivotal in organic synthesis, offering an eco-friendly alternative to traditional methods. It underscores the evolving role of copper-mediated systems in creating complex organic molecules, supporting industrial and pharmaceutical advancements (Kantam et al., 2013).
Role in Antifungal Compounds
Piperidine derivatives have been identified in Piper species, demonstrating antifungal activities. These compounds, including amides, flavonoids, and lignans, highlight the potential of piperidine-based structures in developing new antifungal agents. Their diverse chemical structures and biological activities suggest a promising avenue for pharmaceutical research aimed at combating fungal infections (Xu & Li, 2011).
Environmental and Health Implications
The occurrence of N-nitroso compounds, potent carcinogens formed from amines like piperidine, underscores the environmental and health risks associated with these chemicals. Studies on the formation of N-nitroso compounds from piperidine and other amines highlight the importance of understanding the pathways of carcinogen formation and the potential implications for human health (Lin, 1986).
Advanced Oxidation Processes for Degradation
Advanced Oxidation Processes (AOPs) have been effective in degrading nitrogen-containing compounds, including amines like piperidine. These processes offer potential solutions for the removal of recalcitrant organic pollutants from the environment, showcasing the necessity of developing efficient and sustainable methods to mitigate the impact of hazardous compounds (Bhat & Gogate, 2021).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-[tert-butyl(dimethyl)silyl]oxypiperidin-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H26N2OSi/c1-11(2,3)15(4,5)14-10-6-8-13(12)9-7-10/h10H,6-9,12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCYVDTNYABLGKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CCN(CC1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26N2OSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-oxime](/img/structure/B2592298.png)
![N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2592300.png)


![N-[3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl]furan-2-carboxamide](/img/structure/B2592306.png)
![1-[(4-Methoxynaphthyl)sulfonyl]-2-methyl-5-nitroimidazole](/img/structure/B2592308.png)
![1H-isochromene-1,3,4-trione 4-{N-[3-(trifluoromethyl)phenyl]hydrazone}](/img/structure/B2592309.png)
![2-isopropyl-3-(4-methoxybenzyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2592310.png)

